Product packaging for Indoline, 1-nitroso-(Cat. No.:CAS No. 7633-57-0)

Indoline, 1-nitroso-

Cat. No.: B1604554
CAS No.: 7633-57-0
M. Wt: 148.16 g/mol
InChI Key: QVXPAHMYCSEIMA-UHFFFAOYSA-N
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Description

Contextual Significance of N-Nitroso Compounds in Chemical and Biological Domains

N-nitroso compounds (NOCs) represent a major class of molecules that are subjects of significant interest in chemistry and biology. nih.gov They are formed when oxides of nitrogen react with nucleophilic amines or amides, a process that can occur both exogenously and endogenously within the human body. acs.orgcore.ac.uk Their chemical and biological significance stems from several key areas of research:

Carcinogenesis and Mutagenesis Research: N-nitroso compounds, including nitrosamines and nitrosamides, are recognized as a significant class of chemical carcinogens and mutagens. nih.gov This property has made them versatile tools for investigating the fundamental processes of cancer development and genetic mutation. nih.gov Research has focused on understanding their biotransformation and metabolic activation, which can lead to reactive species that alkylate DNA and other biological macromolecules. nih.govacs.org Studies have explored the link between exposure to these compounds from environmental sources like tobacco smoke and certain foods, and their endogenous formation from precursors such as nitrates and amines. acs.orggoogle.com

Chemical Reactivity and Synthesis: The chemistry of N-nitroso compounds is a field of active study. The N-nitrosation of secondary amines is a well-documented chemical transformation. acs.org The reactivity of the nitroso group allows these compounds to act as intermediates in various organic synthesis reactions. chembk.com For instance, they can serve as nitroso donors in chemical reactions. chembk.com

Therapeutic and Pharmacological Interest: Despite their association with toxicity, the cytotoxic properties of N-nitroso compounds have been harnessed for therapeutic purposes, particularly in cancer therapy. mdpi.com More recently, research has explored the development of N-nitroso compounds as "NO releasing" drugs, following the discovery of the biological importance of nitric oxide (NO). acs.org

The extensive study of N-nitroso compounds provides a crucial backdrop for understanding the potential reactivity and biological interactions of any specific member of this class, such as Indoline (B122111), 1-nitroso-.

Importance of the Indoline Scaffold in Medicinal and Synthetic Chemistry

The indoline scaffold, a substructure of the more widely recognized indole (B1671886) ring system, holds a significant place in medicinal and synthetic chemistry. The indole nucleus is often described as a "privileged structure," a molecular framework that can bind to multiple, diverse biological targets with high affinity. nih.goveurekaselect.com This versatility has made it a cornerstone in drug discovery and development. mdpi.comresearchgate.net

The importance of the indole and by extension, the indoline scaffold, is highlighted by its presence in a vast number of biologically active natural products and synthetic compounds. eurekaselect.com These include the essential amino acid tryptophan, various alkaloids, and numerous pharmaceutical agents. nih.goveurekaselect.com The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This has led to the development of indole-based drugs for a wide range of therapeutic applications, including:

Anticancer agents. mdpi.comnih.gov

Anti-inflammatory drugs. nih.gov

Antimicrobial and antiviral agents. researchgate.netnih.gov

Treatments for neurodegenerative diseases and metabolic disorders. mdpi.comnih.gov

The indoline core, as a saturated analog of indole, serves as a key building block in organic synthesis, providing a three-dimensional structure that can be strategically modified. Its utility as a precursor allows chemists to access a wide array of more complex heterocyclic systems and pharmaceutical targets.

Academic Research Trajectories for the N-Nitroso Functionality within the Indoline System

Academic research on Indoline, 1-nitroso- and related N-nitrosoindoles focuses on their synthesis, reactivity, and utility as chemical intermediates.

The primary and most common method for synthesizing Indoline, 1-nitroso- involves the direct nitrosation of indoline. vulcanchem.com This reaction is typically carried out using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C) to control the reaction. vulcanchem.com Mechanochemical procedures have also been explored for the synthesis of N-nitrosoindoline under solid-state conditions. researchgate.net

Once formed, the reactivity of Indoline, 1-nitroso- is a key point of investigation. The nitroso group can undergo both oxidation and reduction reactions. vulcanchem.com Strong oxidizing agents can convert the nitroso group (-NO) to a nitro group (-NO₂), while catalytic hydrogenation can reduce it to an amine (-NH₂). vulcanchem.com The electron-rich indoline ring system also allows for electrophilic aromatic substitution reactions. vulcanchem.com

A significant application of Indoline, 1-nitroso- in academic research is its role as a precursor in the synthesis of other indole derivatives. vulcanchem.com For example, it is used as an intermediate in the preparation of 7-substituted indoles. vulcanchem.com Kinetic studies on the nitrosation of various substituted indoles have shown that the reaction often results in an equilibrium between the indole reactant and the corresponding 1-nitroso derivative. rsc.org Research has also explored the formation of N-nitrosoindole derivatives from various precursors, such as the reaction of indoles with Angeli's salt, which generates nitroxyl (B88944) (HNO) that can nitrosate the indole nitrogen. researchgate.netsoton.ac.uk Furthermore, studies have investigated the synthesis and reactivity of other substituted nitrosoindolines, such as 5-bromo-7-nitrosoindoline, which can be generated via photolysis of precursor compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1604554 Indoline, 1-nitroso- CAS No. 7633-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroso-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXPAHMYCSEIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227194
Record name Indoline, 1-nitroso-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7633-57-0
Record name 1-Nitrosoindoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline, 1-nitroso-
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Record name Indoline, 1-nitroso-
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Synthetic Methodologies for Indoline, 1 Nitroso and Derivatives

Direct Nitrosation Procedures for Indoline (B122111) Systems

The primary and most common method for the synthesis of 1-nitrosoindoline is through the direct nitrosation of indoline. vulcanchem.com This process involves the introduction of a nitroso group (-NO) onto the nitrogen atom of the indoline ring.

Controlled Nitrosation Conditions Utilizing Nitrous Acid Precursors (e.g., NaNO₂ in acidic media)

The classical and widely used method for the nitrosation of indoline involves the in situ generation of nitrous acid (HNO₂). vulcanchem.com This is typically achieved by reacting sodium nitrite (B80452) (NaNO₂) with a mineral acid, such as hydrochloric acid (HCl). vulcanchem.combenchchem.com The indoline is then reacted with this freshly prepared nitrous acid to yield 1-nitrosoindoline. chembk.com The reaction is generally performed by the slow addition of the acid to a mixture of the indole (B1671886) and sodium nitrite. rsc.org

An alternative approach involves using a nitrosating agent like the [NO+·Crown·H(NO₃)₂-] complex, which can act as a source of nitrosonium ions (NO+) under mild conditions. organic-chemistry.org Other nitrosating agents, such as N-nitrososulfonamides, have also been utilized for transnitrosation reactions. organic-chemistry.org

Influence of Temperature and Media on Nitrosation Efficacy

Control of the reaction temperature is critical for the successful synthesis of 1-nitrosoindoline. The nitrosation reaction is typically carried out at low temperatures, generally between 0 and 5°C. vulcanchem.combenchchem.com Maintaining this low temperature is crucial to prevent over-nitrosation and the decomposition of the desired nitroso compound. vulcanchem.combenchchem.com

The reaction medium also plays a significant role. The nitrosation of indoles is often conducted in a mixture of solvents, such as water and dimethylformamide (DMF). researchgate.net The pH of the reaction mixture is another important factor; slightly acidic conditions are generally favored. researchgate.netnih.gov Working under low indole concentrations, for instance, by the reverse addition of indole to the nitrosating mixture, can help to minimize the formation of undesired dimeric side products. rsc.orgresearchgate.net

Preparation of Substituted Indoline, 1-nitroso- Derivatives

The synthesis of substituted 1-nitrosoindoline derivatives allows for the introduction of various functional groups onto the indoline ring, leading to a diverse range of compounds with potential applications in different areas of chemistry.

Synthesis of 2-Methyl-1-nitrosoindoline from 2-Methylindoline

2-Methyl-1-nitrosoindoline is a key intermediate in the synthesis of the diuretic drug Indapamide. farmaciajournal.comchemicalbook.com Its preparation involves the nitrosation of 2-methylindoline. farmaciajournal.comchemicalbook.com This reaction is typically carried out using sodium nitrite in an acidic medium. farmaciajournal.com The resulting 2-methyl-1-nitrosoindoline can then be reduced to form 1-amino-2-methylindoline, a subsequent intermediate in the synthesis of Indapamide. farmaciajournal.comchemicalbook.com

PrecursorReagentProduct
2-MethylindolineSodium nitrite2-Methyl-1-nitrosoindoline

Formation of 1-Methyl-5-nitrosoindoline

The synthesis of 1-methyl-5-nitrosoindoline is not as commonly described as other derivatives. However, the synthesis of related compounds like 2-methyl-5-nitroindole has been reported. This involves the nitration of 2-methyl-indole using a solution of sodium nitrite in sulfuric acid at low temperatures. chemicalbook.com The synthesis of 1-methylindole (B147185) itself can be achieved by reacting indole with sodium amide in liquid ammonia (B1221849), followed by the addition of methyl iodide. orgsyn.org

Approaches to N-Nitroso-3-nitromethylindole

The synthesis of N¹-nitroso-3-nitromethylindole has been described starting from indole-3-carbinol (B1674136). tandfonline.comnih.gov The process involves several steps. First, indole-3-carbinol is converted to 3-bromomethylindole. tandfonline.com This intermediate is then treated with sodium nitrite and urea (B33335) in dimethylformamide at low temperatures (-20 to -15°C) to yield 3-nitromethylindole. tandfonline.com Finally, the N-nitrosation of 3-nitromethylindole is achieved using nitrosyl chloride, generated in situ from isoamyl nitrite and hydrochloric acid at -10 to 0°C, to produce N¹-nitroso-3-nitromethylindole. tandfonline.com

Starting MaterialIntermediate 1Intermediate 2Final Product
Indole-3-carbinol3-Bromomethylindole3-NitromethylindoleN¹-Nitroso-3-nitromethylindole

Prevention and Control of Competing Dimerization Pathways During Nitrosation

A significant challenge in the synthesis of nitrosoindoles is the propensity for competing dimerization reactions. benchchem.com During the nitrosation of indoles, the initially formed 1-nitrosoindole intermediate is susceptible to nucleophilic attack by another molecule of the starting indole. This side reaction leads to the formation of dimeric byproducts, which can drastically reduce the yield of the desired monomeric nitroso compound. benchchem.com

To mitigate this, specific strategies have been developed to control the reaction kinetics and favor the formation of the monomer. A highly effective method is the slow addition of the indole substrate to the nitrosating agent mixture. benchchem.com This "reverse addition" technique maintains a low local concentration of the indole, thereby minimizing the rate of the bimolecular dimerization reaction. benchchem.comresearchgate.net By employing this method, the yield of 1-nitrosoindole can be dramatically improved, in some cases increasing from as low as 5% to over 90%. benchchem.com

Maintaining a neutral pH is another critical factor in preventing unwanted side reactions. The use of hydrochloric acid as a limiting reagent helps to keep the pH controlled, which in turn prevents the formation of diazonium salts. researchgate.net Careful control of temperature, typically between 0–5°C, is also crucial to prevent over-nitrosation and decomposition of the target compound. benchchem.com

Table 2: Effect of Reaction Conditions on Dimerization during Indole Nitrosation

ConditionObservationOutcomeReference
Standard AdditionHigh local concentration of indoleSignificant dimer formation (yield as low as 5%) benchchem.com
Slow/Reverse AdditionLow local concentration of indoleDimer formation minimized (yield up to 99%) benchchem.com
Neutral pHPrevention of diazonium salt formationMinimized side reactions researchgate.net

Purity Assessment and Structural Confirmation in Synthetic Procedures

Ensuring the purity and confirming the chemical structure of the synthesized Indoline, 1-nitroso- and its derivatives are paramount. This is achieved through a combination of purification and analytical techniques.

Following the synthesis, the crude product mixture is typically subjected to purification to isolate the target nitrosoindole compound. Column chromatography is a widely employed and effective technique for this purpose. benchchem.comgoogleapis.com Silica (B1680970) gel is the most common stationary phase used for the purification of these compounds. benchchem.comresearchgate.net

The separation is achieved by eluting the mixture through the silica gel column with a suitable solvent system, known as the mobile phase. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is often used. benchchem.com The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net

Table 3: Exemplary Eluent Systems for Column Chromatography Purification

Compound TypeStationary PhaseEluent SystemReference
1-NitrosoindoleSilica GelEthyl acetate/Hexane gradient benchchem.com
Substituted NitrosoindolinesSilica Gel15% Ethyl acetate in Hexane googleapis.com
Indazole-3-carboxaldehydes (from indoles)Silica GelHexane:Ethyl acetate (4:1 to 1:1) researchgate.net

Once purified, the identity and structure of the nitrosoindole product must be unequivocally confirmed. This is accomplished using a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For instance, in 7-nitrosoindoline, distinct signals corresponding to the aromatic and aliphatic protons can be observed and assigned. researchgate.net ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The characteristic N=O stretching vibration of the nitroso group typically appears in the range of 1400-1500 cm⁻¹. benchchem.compw.edu.pl This provides strong evidence for the successful introduction of the nitroso functionality. For comparison, the N-O stretching vibrations in aromatic nitro compounds appear at slightly higher wavenumbers, typically between 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular formula of the synthesized product. rsc.orgnih.gov

Table 4: Key Spectroscopic Data for the Characterization of Nitrosoindoles

TechniqueKey FeatureTypical Range/ValueCompound ClassReference
¹H NMRAromatic & Aliphatic ProtonsChemical shifts (δ) specific to the derivativeNitrosoindolines researchgate.net
¹³C NMRCarbon SkeletonChemical shifts (δ) specific to the derivativeNitroso-heterocycles rsc.org
IR SpectroscopyN=O Stretch~1400–1500 cm⁻¹Nitrosamines benchchem.compw.edu.pl
Mass SpectrometryMolecular Ion Peak [M]⁺Corresponds to the molecular weight of the compound1-Nitrosoindoline nih.gov

Chemical Reactivity and Mechanistic Investigations of Indoline, 1 Nitroso

Redox Chemistry of the Nitroso Group

The nitrogen atom of the nitroso group in 1-nitrosoindoline exists in a moderate oxidation state, allowing it to undergo both oxidation and reduction, leading to the formation of nitro and amino derivatives, respectively.

Oxidation Pathways Leading to Nitro Derivatives (e.g., with KMnO₄ or H₂O₂)

The oxidation of the N-nitroso group to a nitro group (-NO₂) is a key transformation. While specific studies on 1-nitrosoindoline are not extensively documented, the oxidation of N-nitrosamines to N-nitramines is a known chemical process. This conversion can be achieved using various oxidizing agents.

Photochemical oxidation represents one such pathway. In the presence of oxygen, the photolysis of N-nitrosamines can lead to the formation of the corresponding nitramine. nih.gov This process is understood to proceed through the homolytic cleavage of the N-N bond, generating an aminyl radical and nitric oxide. The subsequent oxidation of nitric oxide to nitrogen dioxide, followed by recombination with the aminyl radical, yields the N-nitro derivative. nih.gov

Chemical oxidants such as hydrogen peroxide (H₂O₂) have also been employed for the oxidation of anilines to nitroso and subsequently to nitro compounds, often in the presence of a catalyst. researchgate.netscispace.com The reaction of N-nitrosamines with Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst) has been shown to lead to the decomposition of the nitrosamine (B1359907). nih.gov While the primary outcome is often decomposition and the release of nitric oxide, under controlled conditions, oxidation to the nitro compound can be a competing pathway. The oxidation of anilines to nitroarenes is proposed to proceed through a nitroso intermediate, suggesting that the further oxidation of the nitroso group is a feasible step. mdpi.com

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org Its application in the oxidation of amines has been documented. ubc.ca While direct oxidation of 1-nitrosoindoline with KMnO₄ to the corresponding 1-nitroindoline is plausible, the reaction conditions would need to be carefully controlled to prevent over-oxidation and potential cleavage of the indoline (B122111) ring. The mechanism of permanganate oxidation of amines is complex and can involve attack at the nitrogen atom. ubc.ca

Table 1: Oxidation of the Nitroso Group in N-Nitrosamines

Oxidizing Agent Product General Observations
Photolysis/O₂ N-Nitramine Proceeds via radical intermediates. nih.gov
H₂O₂/Catalyst N-Nitramine/Decomposition Products Can lead to decomposition; selectivity is condition-dependent. researchgate.netscispace.comnih.govmdpi.com

Selective Reduction to Aminoindole Derivatives (e.g., with NaBH₄ or H₂/Pd-C)

The reduction of the N-nitroso group in 1-nitrosoindoline to a primary amino group (-NH₂) would formally yield 1-aminoindoline, which is a hydrazine (B178648) derivative. This transformation is a well-established reaction for N-nitrosamines. acs.org

Catalytic hydrogenation is a widely used method for the reduction of N-nitrosamines to the corresponding 1,1-disubstituted hydrazines. acs.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), with hydrogen gas (H₂) serving as the reductant. acs.orggoogle.com The yield of the hydrazine product can be influenced by the reaction conditions. acs.org

Hydride-reducing agents are also effective for this conversion. Lithium aluminum hydride (LiAlH₄) is known to reduce N-nitrosamines to hydrazines in good yields. acs.orgwhiterose.ac.uk Sodium borohydride (B1222165) (NaBH₄), while generally a milder reducing agent than LiAlH₄, can also be employed for the reduction of nitro and related functional groups, often in the presence of a transition metal catalyst. jsynthchem.com The selective reduction of a nitroso group to a hydrazine in the presence of other reducible functional groups would depend on the specific reaction conditions. Catalytic transfer hydrogenation, using a hydrogen donor in the presence of a catalyst, is another effective method for the reduction of nitro compounds to amines and can be applied to the reduction of nitrosamines. nih.govfrontiersin.orgresearchgate.net

Other reducing systems, such as zinc dust in acetic acid or zinc in the presence of ammonia (B1221849) and ammonium (B1175870) carbonate, have also been successfully used for the reduction of nitrosamines to hydrazines. acs.orgrsc.org

Table 2: Selective Reduction of the Nitroso Group in N-Nitrosamines

Reducing Agent/System Product General Observations
H₂/Pd-C 1,1-Disubstituted Hydrazine A common and effective method for this transformation. acs.orggoogle.com
NaBH₄/Catalyst 1,1-Disubstituted Hydrazine Can be used for the reduction of nitro and related groups. jsynthchem.com
LiAlH₄ 1,1-Disubstituted Hydrazine A powerful reducing agent that provides good yields. acs.orgwhiterose.ac.uk

Reactions Occurring on the Indoline Ring System

The indoline ring system, with its aromatic benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is susceptible to a variety of reactions, including electrophilic substitution on the aromatic portion.

Electrophilic Substitution Reactions on the Indole (B1671886) Ring (e.g., C-3 and C-5 Positions)

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. In the case of aniline, the amino group is a strong activating and ortho-, para-directing group. byjus.com However, the presence of the N-nitroso group in 1-nitrosoindoline is expected to significantly modify the electronic properties of the indoline nitrogen and, consequently, its influence on the aromatic ring's reactivity. The N-nitroso group is electron-withdrawing, which would deactivate the ring towards electrophilic attack compared to indoline itself.

Despite this deactivation, electrophilic substitution on N-nitrosoanilines is known to occur. The Fischer-Hepp rearrangement, for instance, involves the acid-catalyzed migration of the nitroso group from the nitrogen to the para position of the aromatic ring, forming a C-nitroso compound. wikipedia.orgdbpedia.org This reaction demonstrates that the aromatic ring can be susceptible to electrophilic attack. The directing effect of the N-nitrosoamino group in other electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely favor substitution at the para position (C-5 in the case of indoline) due to steric hindrance at the ortho positions (C-7). Nitration of aromatic compounds is typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

N-Alkylation Strategies on the Indole Nitrogen (e.g., Rhodium/Chiral Phosphoric Acid Catalysis)

The nitrogen atom of the indoline ring is a potential site for alkylation. However, in 1-nitrosoindoline, this nitrogen is already substituted with a nitroso group. Therefore, direct N-alkylation at this position is not feasible without prior removal of the nitroso group.

In the broader context of indole chemistry, N-alkylation is a common transformation. Various methods have been developed for the N-alkylation of indoles, including reactions catalyzed by transition metals such as rhodium. mdpi.com Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective N-alkylation of indoles with various electrophiles, including imines and other reactive species. mdpi.comacs.orgresearchgate.netrsc.org These catalytic systems are particularly valuable for the synthesis of chiral N-alkylated indole derivatives. Should the nitroso group be removed from 1-nitrosoindoline to regenerate the indoline nitrogen, these modern catalytic methods could be applied for its subsequent N-alkylation.

Transformation Pathways Involving Ring Restructuring

The N-nitroso group can participate in reactions that lead to a rearrangement of the molecular structure. The most prominent example for N-nitroso aromatic amines is the Fischer-Hepp rearrangement. wikipedia.orgdbpedia.org Under acidic conditions, N-nitrosoanilines can rearrange to form p-nitrosoanilines. wikipedia.orgdbpedia.org While the exact mechanism is still a subject of discussion, it is believed to proceed through an intermolecular or intramolecular transfer of the nitroso group. wikipedia.org In the context of 1-nitrosoindoline, a Fischer-Hepp type rearrangement would be expected to yield 5-nitrosoindoline. This reaction represents a significant structural reorganization, moving the nitroso group from the nitrogen atom to the aromatic ring.

More drastic ring restructuring, such as ring-opening or expansion, of N-nitrosoindolines is not well-documented in the literature. The stability of the indoline ring system generally requires significant energy input for such transformations. Photochemical conditions can sometimes induce rearrangements and cleavage of N-nitrosamines, but these reactions often lead to a complex mixture of products resulting from radical intermediates. nih.govcdnsciencepub.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
1-Aminoindoline
1-Nitroindoline
1-Nitrosoindoline
5-Nitrosoindoline
Acetanilide
Aniline
Hydrogen peroxide
Indoline, 1-nitroso-
Lithium aluminum hydride
Nitric acid
Palladium on carbon
Platinum on carbon
Potassium permanganate
Rhodium on carbon
Sodium borohydride
Sulfuric acid

Ring Expansion Reactions to Form Indazole Derivatives (e.g., 1H-indazole-3-carboxaldehyde)

The transformation of an indole framework into an indazole system represents a significant ring expansion reaction. While not starting directly from Indoline, 1-nitroso-, a closely related reaction involving the nitrosation of indoles provides a clear mechanistic pathway for the formation of 1H-indazole-3-carboxaldehyde. nih.govrsc.org This process is a valuable route to key intermediates used in medicinal chemistry for the synthesis of kinase inhibitors. nih.govnih.gov

The reaction proceeds via a multi-step pathway initiated by the nitrosation at the C3 position of the indole ring, which leads to the formation of an oxime intermediate. nih.gov This step is followed by the addition of water at the C2 position, which triggers the opening of the five-membered pyrrole (B145914) ring. The sequence is concluded by a subsequent ring-closure, which forms the new five-membered pyrazole (B372694) ring, yielding the final 1H-indazole-3-carboxaldehyde product. nih.gov Optimized conditions for this reaction, such as using a slightly acidic environment, can lead to high yields while minimizing side reactions. nih.govresearchgate.net

Intermolecular Dimerization Mechanisms

Aromatic C-nitroso compounds, including nitrosoindoline species, are known to exist in equilibrium with their corresponding dimeric forms. nih.govacs.orgmdpi.com This dimerization is a key characteristic of their chemical behavior, particularly in the solid state. acs.org The monomeric form, which is often colored, associates to form a colorless dimer, typically an azodioxide. mdpi.com

This equilibrium is readily observed in derivatives such as 5-bromo-7-nitrosoindoline, which is formed during the photolysis of 5-bromo-7-nitroindoline-S-thiocarbamates. nih.govacs.org Experimental and theoretical data confirm that the resulting 5-bromo-7-nitrosoindoline monomer exists in equilibrium with its dimeric form(s). nih.govacs.org The dimerization involves the formation of a covalent bond between the nitrogen atoms of two nitroso monomers. mdpi.com This process can be influenced by factors such as temperature and the physical state (solution vs. solid), with the dimer often being the more stable form in crystals. mdpi.comacs.org

Photochemical Reactivity and Photo-Uncaging Mechanisms

The photochemical properties of nitroindoline (B8506331) derivatives are of significant interest, particularly their use as photo-activated protecting groups for the rapid release of carboxylates in aqueous solutions. nih.gov The underlying mechanism involves a series of complex, light-induced transformations centered on the reactivity of the nitro group.

Photo-induced Acyl Transfer and Nitronic Anhydride (B1165640) Formation from N-Acyl-7-nitroindolines

The central event in the photo-uncaging mechanism of N-acyl-7-nitroindolines is a photo-induced intramolecular acyl transfer. jst.go.jp Upon irradiation with near-UV light, the acyl group on the indoline nitrogen migrates to one of the oxygen atoms of the 7-nitro group. nih.govresearchgate.net This process results in the formation of a critical, highly reactive photogenerated intermediate known as a nitronic anhydride. jst.go.jpresearchgate.netresearchtrends.netnih.gov

Computational studies have explored the mechanism of this acyl transfer, suggesting it can occur via different pathways. researchtrends.netchemrxiv.org One proposed route is a concerted suprafacial 1,5-sigmatropic shift. researchtrends.net Another competitive mechanism involves a combined Norrish Type I and Type II 1,6-acyl migration to the adjacent nitro group. chemrxiv.orgnih.govresearchgate.net Regardless of the precise pathway, both routes converge to form the key nitronic anhydride intermediate, which has been identified through kinetic studies and fast IR spectroscopy but has not been isolated due to its high reactivity. chemrxiv.orgnih.gov This intermediate is the primary acylating species responsible for the subsequent release of the "caged" molecule. researchtrends.net

Formation of Nitrosoindoline Species via Photolysis of Indoline Precursors (e.g., 5-bromo-7-nitroindoline-S-thiocarbamates)

Nitrosoindoline species can be generated through the photolysis of specifically designed precursors. A notable example is the light-induced decomposition of 5-bromo-7-nitroindoline-S-thiocarbamates. nih.govacs.org When irradiated with 350 nm light, these compounds undergo photolysis to produce 5-bromo-7-nitrosoindoline. nih.govacs.org

The mechanism for this transformation is distinct from the acyl transfer seen in N-acyl-7-nitroindolines. acs.org Experimental and computational data support a radical fragmentation mechanism for the photolysis of these 7-nitroindoline (B34716) thiocarbamates. acs.org This pathway expands the scope of photoreactive 7-nitroindoline derivatives for developing novel photocleavable compounds. nih.gov The photolysis is efficient, with the nitrosoindoline product being formed in nearly quantitative yields. acs.org

Photolysis Yields of 7-Nitroindoline-S-thiocarbamate Precursors acs.org
Precursor CompoundPhotolysis ProductIsolated Yield
5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate5-bromo-7-nitrosoindoline94%
5-bromo-7-nitroindoline-(S-propyl)-thiocarbamate5-bromo-7-nitrosoindoline95%
5-bromo-7-nitroindoline-(S-butyl)-thiocarbamate5-bromo-7-nitrosoindoline97%

Role of Intermediates in Photochemical Pathways (e.g., Nitroso-3H-indole Tautomerization)

The fate of the photogenerated nitronic anhydride intermediate is highly dependent on the reaction conditions, leading to different secondary intermediates and final products. nih.govresearchgate.net In aqueous solutions with a high water content, the nitronic anhydride undergoes a cleavage that results in an intramolecular redox reaction within the aromatic system. nih.govresearchgate.net This pathway initially forms a nitroso-3H-indole (also referred to as a 7-nitroso-3H-indole). nih.govresearchgate.net

This nitroso-3H-indole is a transient species that quickly tautomerizes to the more thermodynamically stable aromatic isomer, 7-nitrosoindole. nih.govresearchgate.net This tautomerization is a crucial step in the pathway that predominates in highly aqueous environments. The formation of this intermediate and its subsequent rearrangement account for the generation of 7-nitrosoindole as a major photoproduct under specific solvent conditions. nih.govjst.go.jpresearchgate.net

Impact of Solvent Polarity on Competing Photochemical Reaction Pathways

Solvent polarity plays a decisive role in directing the photochemical reaction of N-acyl-7-nitroindolines by influencing the breakdown of the nitronic anhydride intermediate. nih.govresearchgate.netnih.gov Two distinct, competing pathways have been identified, with the product distribution being highly sensitive to the water content in acetonitrile-water mixtures. researchgate.net

Low Water Content (Aprotic Conditions): In solutions with low water content, the primary reaction is the hydrolysis of the nitronic anhydride via a standard addition-elimination mechanism (AAC2). nih.govresearchgate.net Here, water acts as a nucleophile, attacking the acyl group. This pathway releases the carboxylic acid and regenerates the 7-nitroindoline starting material. nih.govresearchgate.netnih.gov

High Water Content (Protic Conditions): In solutions with higher water content, the predominant pathway shifts to an AAL1-like cleavage. nih.govresearchgate.net This mechanism involves an intramolecular redox reaction that yields the released carboxylic acid and 7-nitrosoindole, via the tautomerization of the nitroso-3H-indole intermediate. nih.govjst.go.jpresearchgate.net Computational studies suggest that in water, the nitronic anhydride can be protonated, rendering it unstable and facilitating the dissociation of the carboxylic acid. jst.go.jp

The switch between these two pathways demonstrates the critical impact of the solvent environment on controlling the outcome of the photoreaction.

Effect of Solvent Polarity on Photoproduct Distribution from Photolysis of 1-Acetyl-7-nitroindoline researchgate.net
Solvent Composition (% H₂O in CH₃CN)Predominant Reaction PathwayMajor Aromatic Product
Low (< 20%)Addition-Elimination (AAC2)7-Nitroindoline
High (> 50%)Intramolecular Redox (AAL1-like)7-Nitrosoindole

Reactions with Specific Chemical and Biological Nucleophiles

The N-nitroso group of Indoline, 1-nitroso- imparts a unique reactivity profile to the molecule, making it susceptible to attack by various nucleophiles. This section explores its interactions with specific chemical and biological agents, detailing the underlying mechanisms and resulting products.

The interaction between N-nitroso compounds and peroxides is complex and can follow several pathways. In the context of the indoline scaffold, the reaction with hydrogen peroxide (H₂O₂) can lead to oxidation. Studies on the parent indole structure have shown that H₂O₂ can mediate the oxidative cleavage of the C2-C3 double bond, a reaction known as the Witkop oxidation, to yield 2-ketoacetanilide derivatives. researchgate.net This process is believed to proceed through the formation of a hydroperoxide intermediate. researchgate.net While direct studies on 1-nitroso-indoline are specific, the inherent reactivity of the indole core suggests its susceptibility to oxidative processes. nih.govnih.gov

The generation of peroxynitrite (ONOO⁻), a potent biological oxidant and nitrating agent, is another key aspect of N-nitroso compound chemistry. wikipedia.org Peroxynitrite can be formed from the reaction of nitric oxide (NO) with the superoxide (B77818) radical (O₂⁻). wikipedia.orgrsc.org Interestingly, research on the formation of N-nitrosoindoles from tryptophan derivatives using nitroxyl (B88944) (HNO) donors like Angeli's salt indicates that peroxynitrite is not an intermediate in this specific nitrosation reaction. nih.govscispace.com The proposed mechanism involves an initial electrophilic attack of HNO on the indole nitrogen, followed by a reaction of the resulting hydroxylamine (B1172632) derivative with oxygen to form the N-nitroso product. nih.govscispace.com

Conversely, N-nitroso compounds can themselves act as sources for the species that generate peroxynitrite. For instance, certain molecular constructs containing an N-nitroso group can be triggered to release nitric oxide (NO) and simultaneously produce superoxide anions (O₂⁻), which then rapidly combine to form peroxynitrite. rsc.org This suggests that while 1-nitroso-indoline may not be formed via a peroxynitrite intermediate, it could potentially participate in pathways that lead to its generation under specific conditions, such as those involving redox cycling or photochemical activation. rsc.orgnih.gov

The electrophilic nature of the nitroso group facilitates covalent interactions with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and small molecules like glutathione (B108866) (GSH). researchgate.net The reaction of nitrosoarenes with glutathione serves as a well-studied model for this type of interaction. nih.gov

The reaction between a nitroso compound and GSH proceeds rapidly to form an initial, unstable adduct. nih.gov This labile intermediate can then follow two primary pathways:

Transformation: It can rearrange to form a more stable product, identified as a glutathionesulfinanilide derivative. nih.gov

Cleavage: It can be attacked by a second molecule of GSH, leading to the reduction of the nitroso group to a hydroxylamine and the formation of oxidized glutathione (GSSG). nih.gov

The proportion of products formed depends on factors such as pH and the concentration of glutathione. nih.gov This reactivity is significant as it represents a mechanism by which N-nitroso compounds can deplete cellular antioxidant stores (GSH) and form covalent adducts with proteins, potentially altering their function. researchgate.netnih.gov

Table 1: Products of the Reaction between Nitrosobenzene and Reduced Glutathione (GSH) nih.gov
ReactantKey IntermediateFinal ProductsReaction Characteristics
Nitrosobenzene (NOB) + Glutathione (GSH)Labile Adduct [NOB-GSH]1. Phenylhydroxylamine (PH) 2. Oxidized Glutathione (GSSG) 3. Glutathionesulfinanilide (GSO-AN)- Second-order reaction kinetics.
  • Reversible initial adduct formation.
  • Product ratio is pH and GSH concentration-dependent.
  • The nitroso group is a potent dienophile and can readily participate in hetero-Diels-Alder reactions with conjugated dienes. beilstein-journals.orgnih.gov This [4+2] cycloaddition reaction is a powerful method for synthesizing 3,6-dihydro-2H-1,2-oxazine heterocyclic scaffolds. beilstein-journals.orgresearchgate.net In this context, the N=O group of 1-nitroso-indoline acts as the dienophile, reacting with a 2-electron component from a diene.

    This reaction provides a pathway for functionalization via the N-nitroso group, rather than a direct C-3 alkylation of the indoline ring itself as seen in other reaction types. organic-chemistry.org The resulting 1,2-oxazine ring is a versatile synthetic intermediate that can be further transformed. nih.gov The regio- and stereoselectivity of the nitroso hetero-Diels-Alder reaction are influenced by the electronic and steric properties of the substituents on both the diene and the nitroso compound. beilstein-journals.orgresearchgate.netresearchgate.net

    Table 2: General Regioselectivity in Nitroso Hetero-Diels-Alder Reactions researchgate.net
    Diene Substituent (Position)DienophileFavored RegioisomerControlling Factors
    1-Substituted Diene (Alkyl, Alkoxy)Acylnitroso, ArylnitrosoSubstituent at C-6 of oxazine (B8389632) ringElectronic and steric effects
    2-Substituted Diene (Alkyl, Alkoxy)Acylnitroso, ArylnitrosoSubstituent at C-5 of oxazine ringElectronic effects, frontier molecular orbitals
    1,3-Disubstituted DieneAcylnitroso, ArylnitrosoVariable, depends on substituentsComplex interplay of sterics and electronics

    Recent advances in synthetic methodology have demonstrated the utility of nitrosoarenes, including potentially 1-nitroso-indoline, in copper-mediated C-N bond-forming reactions. nsf.govnih.gov A single-electron based approach has been developed for the amination of the C-3 position of the indoline core, yielding pyrroloindolines that are common in biologically active natural products. nsf.govnih.govnsf.gov

    The proposed mechanism involves a single-electron transfer process facilitated by a copper(I) species, often generated from elemental copper wire. nsf.gov In a typical reaction, a C-3 functionalized indoline (e.g., 3-bromo-pyrroloindoline) is reduced by the Cu(I) species to generate a carbon-centered radical at the C-3 position. This radical then undergoes addition to the nitrogen atom of the nitroso group of a coupling partner. nsf.gov

    The key steps in this proposed pathway are:

    Radical Generation: A Cu(I) species reduces the C3-bromine bond to form a benzylic-type radical and a Cu(II) species. nsf.gov

    Radical Addition: The C-3 radical adds to the nitrogen of the nitrosoarene, forming an aminoxyl radical intermediate. nsf.gov

    Termination/Reduction: This intermediate is further reduced and protonated, ultimately leading to the formation of the desired C3-N linkage. nsf.gov

    This transformation is notable for its high yields and tolerance of a wide range of electronic and steric demands on the nitroso-coupling partner. nsf.govnih.govacs.org

    Table 3: Optimized Conditions for Copper-Mediated C3-Amination of a Pyrroloindoline nsf.gov
    ParameterOptimized ConditionEffect on Reaction
    Copper SourceCopper Wire (5.5 mol equiv)Cleaner reaction compared to copper powder.
    LigandMe₆TRENQuantitative conversion, excellent and reproducible yields.
    SolventIsopropanolRefluxing temperature significantly improved yields.
    ScaleScalable from 0.06 mmol to 1 gramYields maintained or improved upon scaling up.

    Advanced Analytical and Spectroscopic Characterization

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, the analysis of N-nitrosamines, including Indoline (B122111), 1-nitroso-, presents unique features and challenges.

    A notable feature in the ¹H NMR spectra of many asymmetrical N-nitrosamines is the appearance of two distinct sets of signals. acanthusresearch.comnih.gov This phenomenon arises from the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond, leading to the presence of stable E/Z isomers, or rotamers. acanthusresearch.com The relative ratio of these rotamers is dependent on their stability. acanthusresearch.com

    Table 1: Predicted ¹H NMR Spectral Features for Indoline, 1-nitroso-

    Proton Predicted Chemical Shift (ppm) Multiplicity Notes
    H-2 Data not available Triplet (t) Expected to be significantly deshielded due to the adjacent N=O group. May show two distinct signals for E/Z rotamers.
    H-3 Data not available Triplet (t)

    Note: This table is based on predicted behavior, as experimental data for Indoline, 1-nitroso- was not found in the searched literature.

    Similar to ¹H NMR, specific experimental ¹³C NMR data for Indoline, 1-nitroso-, is not available in the reviewed sources. The carbon atoms directly attached to the nitroso-substituted nitrogen (C-2 and C-7a) would be most affected, likely experiencing a downfield shift. The presence of E/Z rotamers can also lead to the observation of doubled signals for each carbon atom in the molecule. acanthusresearch.com

    Table 2: Predicted ¹³C NMR Spectral Features for Indoline, 1-nitroso-

    Carbon Predicted Chemical Shift (ppm) Notes
    C-2 Data not available Expected to be deshielded. May show two signals for E/Z rotamers.
    C-3 Data not available
    C-3a Data not available
    Aromatic Carbons (C-4, C-5, C-6, C-7) Data not available Expected in the typical aromatic carbon region.

    Note: This table is based on predicted behavior, as experimental data for Indoline, 1-nitroso- was not found in the searched literature.

    The NMR analysis of N-nitrosamines is often complicated by several factors:

    E/Z Isomerism : As mentioned, the restricted rotation around the N-N bond can result in two stable rotamers (isomers), leading to a doubling of NMR signals. acanthusresearch.comnih.gov This complicates spectral interpretation, as it can appear as if two different compounds are present.

    Analyte Stability : N-nitrosamines can be susceptible to degradation, including photolysis, during sample preparation and analysis, which can affect the accuracy and reproducibility of the results. theanalyticalscientist.comnih.gov

    Low Solubility : Poor solubility of the analyte in standard NMR solvents can lead to low signal-to-noise ratios, hindering the detection and accurate integration of signals. theanalyticalscientist.com

    Matrix Interference : When analyzing for nitrosamine (B1359907) impurities in complex mixtures, such as pharmaceutical formulations, other components in the matrix can interfere with the analyte's signal, causing ionization suppression and a loss of sensitivity. theanalyticalscientist.com

    ¹⁵N NMR spectroscopy is a powerful tool for studying the formation and reactions of nitroso compounds. rsc.org Because the nitrogen atom is central to the nitroso functional group, ¹⁵N NMR provides direct insight into its chemical environment. Chemical shift data for ¹⁵N can be used to detect the formation of N-nitroso and S-nitroso compounds in reactions involving acidified nitrite (B80452) solutions. rsc.org

    This technique is particularly valuable for mechanistic elucidation, for instance, in studying the reactivity of peroxynitrite (ONOO⁻). nih.gov Peroxynitrite is a reactive nitrogen species that can react with secondary amines to form both N-nitrosamines and N-nitramines. nih.govnih.gov ¹⁵N NMR studies, often enhanced by techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP), can help trace the pathways of these reactions. researchgate.net The CIDNP effect, observed as enhanced absorption or emission signals in the NMR spectrum, provides evidence for the involvement of radical intermediates in the reaction mechanism. researchgate.net

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify specific functional groups within a molecule based on their characteristic vibrational frequencies. For Indoline, 1-nitroso-, the most diagnostic feature is the stretching vibration of the nitroso (N=O) group.

    N-nitrosamines typically exhibit a strong absorption band corresponding to the N=O stretch. pw.edu.pl The position of this band can vary depending on the molecular environment and whether the molecules are associated. For non-associated nitrosamines, this stretching vibration is typically observed in the range of 1486–1408 cm⁻¹ . pw.edu.pl In associated (e.g., dimeric) forms, an additional broader and strong band may appear at lower frequencies, between 1346–1265 cm⁻¹. pw.edu.pl The presence of a strong band in the 1400-1500 cm⁻¹ region of the IR spectrum for Indoline, 1-nitroso- would provide strong evidence for the presence of the N-nitroso functional group.

    Mass Spectrometry (MS) Techniques for Molecular Ion Confirmation and Degradation Product Analysis

    Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and for analyzing its fragmentation patterns, which can aid in structural confirmation.

    For N-nitroso compounds, electron impact (EI) mass spectrometry typically shows a detectable molecular ion (M⁺) peak, which confirms the compound's molecular weight. osti.gov A highly characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO). nih.govresearchgate.net This fragmentation results in a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 30 Da (M-30). osti.govnih.govresearchgate.net The observation of this M-30 fragment is strong diagnostic evidence for an N-nitroso structure.

    Another fragmentation pathway observed for some cyclic N-nitrosamines is the loss of a hydroxyl radical (•OH), leading to a peak at M-17. researchgate.net Analysis of these fragmentation patterns is crucial for both the initial identification of Indoline, 1-nitroso- and for studying its degradation products under various conditions.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of "Indoline, 1-nitroso-". Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the precise elemental formula. This high resolving power is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

    For "Indoline,1-nitroso-", HRMS is used to confirm the molecular ion, for instance, the protonated molecule [M+H]⁺. The technique's precision in mass measurement helps to validate the compound's identity and rule out false positives.

    In addition to determining the parent ion's mass, HRMS elucidates the compound's structure through analysis of its fragmentation patterns. N-nitroso compounds exhibit characteristic fragmentation pathways. Common fragments observed in the mass spectra of N-nitroso compounds include ions resulting from the loss of the nitroso group (M-30, loss of NO) or related fragments (M-31, loss of HNO). osti.gov An ion at a mass-to-charge ratio (m/z) of 30, corresponding to the [NO]⁺ ion, is also a variable but common feature. osti.gov

    Table 1: HRMS Data for "Indoline, 1-nitroso-"

    Analyte Molecular Formula Theoretical Exact Mass (m/z) Common Fragment Ions (m/z)
    [M+H]⁺ C₈H₉N₂O⁺ 149.0709 119.0859 ([M+H - NO]⁺)

    This is an interactive table. Click on the headers to sort the data.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique for the analysis of N-nitrosamines like "Indoline, 1-nitroso-". rsc.orgwaters.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection power of mass spectrometry. thermofisher.com

    The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. thermofisher.comnih.gov A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization, is used to elute the compound. thermofisher.com This separation step is crucial for isolating "Indoline, 1-nitroso-" from other components in a sample matrix.

    Following separation, the analyte is introduced into the mass spectrometer. Heated electrospray ionization (HESI) in positive ionization mode is a commonly employed technique for N-nitrosamines. rsc.org The mass spectrometer, which can range from a triple quadrupole (TQ) for targeted quantification to a high-resolution instrument like an Orbitrap or Q-Exactive for identification and quantification, detects the compound and its fragments. nih.govrsc.org LC-MS methods offer high selectivity and sensitivity, with detection limits often in the nanogram per liter (ng/L) range. rsc.org

    Table 2: Typical LC-MS Parameters for N-Nitrosamine Analysis

    Parameter Description
    Chromatography System UHPLC
    Column Reversed-phase C18
    Mobile Phase Water/Methanol or Acetonitrile with 0.1% Formic Acid
    Ionization Source Heated Electrospray Ionization (HESI)
    MS Detector Triple Quadrupole (MS/MS) or High-Resolution Mass Spectrometer (e.g., Orbitrap)

    | Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan MS for identification |

    This is an interactive table. Click on the headers to sort the data.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Stability Studies

    Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the kinetics of reactions involving "Indoline, 1-nitroso-" and for assessing its stability over time. The principle lies in monitoring the change in absorbance of the compound at a specific wavelength, which, according to the Beer-Lambert law, is directly proportional to its concentration.

    The N-nitroso group has a characteristic UV absorption. By repeatedly recording the UV-Vis spectrum over time, one can track the disappearance of the reactant ("Indoline, 1-nitroso-") or the appearance of a product. researchgate.net Plotting the absorbance (or concentration) against time allows for the determination of the reaction rate and the rate constant. For instance, in a degradation study, a decrease in the intensity of the absorption peak corresponding to "Indoline, 1-nitroso-" would indicate its decomposition.

    Table 3: Hypothetical Kinetic Data from a UV-Vis Stability Study

    Time (minutes) Absorbance at λmax Concentration (M) ln(Concentration)
    0 0.800 1.00E-04 -9.21
    10 0.656 8.20E-05 -9.41
    20 0.538 6.73E-05 -9.61
    30 0.441 5.51E-05 -9.81
    40 0.362 4.53E-05 -10.00

    This is an interactive table. Click on the headers to sort the data.

    From such data, a plot of the natural logarithm of the concentration versus time can be generated. If this plot is linear, it indicates a first-order decay process, and the negative of the slope gives the pseudo-first-order rate constant (k). researchgate.net

    Time-Resolved Spectroscopic Approaches (e.g., Time-Resolved Infrared Spectroscopy)

    Time-resolved spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy, provide profound insights into the dynamics of chemical processes on very short timescales. unipr.it These methods are particularly well-suited for studying photoinduced reactions, allowing for the observation of short-lived intermediates and transition states that are undetectable by conventional spectroscopic methods. unipr.it

    TRIR spectroscopy works by initiating a reaction with an ultrashort laser pulse (the "pump") and then probing the sample with a subsequent infrared pulse (the "probe") at varying delay times. nih.gov This provides a series of "snapshots" of the vibrational spectrum as the reaction proceeds. Since IR spectroscopy is highly sensitive to molecular structure, TRIR can track changes in functional groups, providing structural information about transient species. unipr.itnih.gov

    For a compound like "Indoline, 1-nitroso-", TRIR could be used to study processes like photodissociation of the N-NO bond. The technique could monitor the decay of the N-N=O stretching vibration and the appearance of new vibrational bands corresponding to reaction intermediates or products. nih.gov Analysis of the data can yield information on vibrational lifetimes and orientational relaxation times of specific molecular modes. mdpi.com

    Table 4: Information Obtainable from Time-Resolved Spectroscopy

    Parameter Description Timescale
    Vibrational Lifetime The time it takes for an excited vibrational state to relax. Picoseconds (ps)
    Orientational Relaxation The time it takes for molecules to randomize their orientation in a solvent. Picoseconds (ps)
    Intermediate Identification Detection of transient species by their unique vibrational signatures. Femtoseconds (fs) to Milliseconds (ms)

    | Reaction Mechanism | Elucidation of the sequence of bond-breaking and bond-forming events. | Femtoseconds (fs) to Milliseconds (ms) |

    This is an interactive table. Click on the headers to sort the data.

    Computational and Theoretical Investigations

    Quantum Chemical Calculations for Reaction Mechanism Elucidation

    Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating the detailed mechanisms of molecular transformations. For N-nitroso compounds, including 1-nitrosoindoline, these calculations are crucial for understanding their formation and metabolic activation pathways that lead to toxicity and carcinogenicity.

    Analysis of Ground and Excited State Reaction Pathways

    The biological activity of many N-nitrosamines is contingent upon their metabolic activation, a process extensively studied using quantum chemical methods for model compounds like N-nitrosodimethylamine (NDMA) researchgate.netnih.govfrontiersin.org. This established reaction pathway provides a strong theoretical framework for understanding the likely fate of 1-nitrosoindoline in vivo.

    The key initiating event is the enzymatic α-hydroxylation by Cytochrome P450 (CYP) enzymes nih.govfrontiersin.org. This step is typically strongly exothermic. Following this initial oxidation, the resulting α-hydroxy nitrosamine (B1359907) undergoes a series of spontaneous transformations. Quantum chemical studies show these subsequent steps include a slightly endothermic hydrogen shift to the nitroso group's oxygen atom, followed by a barrierless and exothermic decomposition to form a highly reactive diazonium ion frontiersin.org. This diazonium ion is the ultimate electrophilic species responsible for DNA alkylation, a critical step in the initiation of carcinogenesis researchgate.netnih.gov.

    For 1-nitrosoindoline, the presence of hydrogen atoms on the carbon adjacent (alpha) to the nitrosated nitrogen makes it a substrate for this activation pathway. The reaction would proceed as follows:

    α-Hydroxylation: CYP-mediated oxidation of the C2 position of the indoline (B122111) ring.

    Decomposition: The resulting α-hydroxy-1-nitrosoindoline would be unstable.

    Ring Opening & Diazonium Formation: The intermediate would decompose, leading to the formation of an alkyldiazonium ion.

    DNA Alkylation: This reactive electrophile can then react with nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940), forming DNA adducts and potentially leading to mutations researchgate.net.

    Studies on the nitrosation of indoles themselves have shown that N-nitrosoindoles can be readily formed from indole (B1671886) derivatives in the presence of nitrosating agents like nitroxyl (B88944) (HNO) donors, particularly in the presence of oxygen acs.orgnih.gov.

    Calculation of Transition States and Activation Energy Barriers

    The feasibility and rate of a chemical reaction are governed by the energy of its transition state (TS), and calculating the activation energy barrier (the energy difference between the reactants and the TS) is a primary goal of quantum chemical studies. For the metabolic activation of N-nitrosamines, DFT calculations have been employed to determine these barriers for various steps researchgate.net.

    While specific calculations for 1-nitrosoindoline are not available in the literature, studies on analogous compounds provide valuable estimates. The hydrogen shift from the α-carbon to the nitroso oxygen in model nitrosamines has a calculated transition state barrier of approximately 25 kcal/mol frontiersin.org. The subsequent step, decomposition to the diazonium ion, is typically barrierless frontiersin.org. The N-nitrosation of secondary amines by nitrosating agents like N₂O₃ has been shown through DFT calculations to have relatively low activation energies, indicating the reaction is likely to occur readily if the reactants are present researchgate.net. Ab initio calculations have been used to map the transition structures for numerous reactions involved in the formation and metabolism of nitrosamines, providing a deep understanding of the electronic rearrangements that occur rsc.org.

    Thermodynamic Feasibility Predictions of Reactions

    For the parent indoline structure, thermodynamic properties and Gibbs energies of reaction have been determined for processes like hydrodenitrogenation, providing foundational data for the core ring system osti.gov. Based on the extensive research on other cyclic nitrosamines, it is predicted that the metabolic activation of 1-nitrosoindoline would be a thermodynamically feasible process.

    Density Functional Theory (DFT) Applications in Molecular Optimization and Electronic Structure Analysis

    Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine optimized molecular geometries, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the distribution of electron density jmaterenvironsci.comresearchgate.net.

    For 1-nitrosoindoline, DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. Analysis of the electronic structure would reveal key features for reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability researchgate.net.

    In related indole systems, DFT calculations have been used to successfully predict molecular structures and vibrational spectra researchgate.net. For N-nitroso compounds, the N-N=O moiety possesses a characteristic electronic signature. The nitrogen of the indoline ring would donate electron density to the nitroso group, and the distribution of molecular electrostatic potential would show a negative region around the nitroso oxygen, indicating a site for electrophilic attack or hydrogen bonding. The electrophilicity of the ultimate carcinogenic species (the diazonium ion) is a key determinant of its reactivity towards DNA researchgate.net.

    Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

    QSAR and SAR studies are computational approaches that correlate the chemical structure of compounds with their biological activity or toxicity. For N-nitroso compounds, these models are crucial for predicting carcinogenic potency and for prioritizing chemicals for further testing nih.gov. These studies have identified several key structural features and molecular descriptors that modulate the carcinogenic potential of this class of compounds nih.govacs.org.

    Key SAR findings for N-nitrosamines include:

    α-Hydroxylation: The presence of at least one hydrogen atom on an α-carbon is generally required for metabolic activation. Compounds without α-hydrogens (e.g., N-nitroso-di-tert-butylamine) are typically non-carcinogenic acs.org. 1-Nitrosoindoline possesses two α-hydrogens at the C2 position, making it a candidate for activation.

    Steric Hindrance: Increased steric bulk at or near the α-carbon can decrease the rate of metabolic activation and thus lower carcinogenic potency acs.org.

    Electronic Effects: Electron-withdrawing groups near the N-nitroso group can deactivate the molecule, reducing its carcinogenic potential.

    Predictive Modeling for Biological Activities and Toxicity

    Predictive models, often based on QSAR, are used to estimate the toxicity of un-tested chemicals. Numerous QSAR models have been developed specifically for predicting the carcinogenic potency (often expressed as TD₅₀, the dose that causes tumors in 50% of test animals) of N-nitroso compounds sciforum.netacs.orgnih.govmdpi.com. These models use a variety of calculated molecular descriptors to build a statistically significant correlation with experimental toxicity data.

    Quantum mechanical descriptors are increasingly used in these models to better capture the underlying chemical reactivity that drives toxicity acs.orgacs.orgnih.gov. Recent models combine quantum mechanics, cheminformatics, and machine learning to classify nitrosamines into different potency categories with high accuracy acs.orgnih.govacs.org.

    The table below summarizes some of the molecular descriptors that have been found to be significant in various QSAR models for predicting the carcinogenicity of N-nitroso compounds.

    Descriptor TypeDescriptor ExampleCorrelation with CarcinogenicityReference
    Electronic Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO)Lower values can indicate higher reactivity with nucleophiles like DNA. acs.org
    Electronic Dipole MomentCan influence solubility and transport to the site of action. nih.gov
    Topological Molecular Connectivity IndicesRelate to molecular size, shape, and branching. sciforum.net
    Topological Shape and Globularity IndicesPotent nitrosamines often exhibit higher globularity. acs.org
    Physicochemical LogP (Octanol-Water Partition Coefficient)Relates to hydrophobicity, affecting absorption and distribution. nih.gov
    Quantum Chemical α-C-H Bond Dissociation EnergyLower energy can facilitate the initial metabolic activation step. acs.orgnih.gov
    Quantum Chemical Charge on N or O atomsInfluences the electrostatic interactions during metabolism and DNA binding. nih.gov

    Based on these established QSAR and SAR principles, 1-nitrosoindoline, as a cyclic secondary nitrosamine with available α-hydrogens and moderate steric hindrance, would be predicted to be a metabolically active and potentially carcinogenic compound. The precise potency would depend on a combination of its electronic properties, size, and how it is processed by metabolic enzymes, parameters that can be estimated using the predictive models developed for this chemical class acs.orgresearchgate.net.

    Correlation of Molecular Descriptors with Biological Effects (e.g., Polarizability, HOMO Energy)

    Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For N-nitroso compounds, a class to which Indoline, 1-nitroso- belongs, QSAR models are particularly relevant for predicting their potential carcinogenicity. nih.gov These models utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties.

    Molecular descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Among the electronic descriptors, polarizability and the energy of the Highest Occupied Molecular Orbital (HOMO) are of significant importance.

    Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. In the context of biological activity, higher polarizability can influence a molecule's ability to engage in intermolecular interactions, such as binding to a biological target.

    HOMO Energy is an indicator of a molecule's electron-donating ability. A higher HOMO energy suggests that the molecule is more readily oxidized and can more easily donate electrons. In the case of N-nitrosamines, this can be related to their metabolic activation to reactive intermediates that can interact with biological macromolecules like DNA. researchgate.net

    The general approach in a QSAR study involves calculating a range of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with their experimentally determined biological activities. This can lead to a predictive model that can estimate the activity of new or untested compounds.

    Table 1: Conceptual Correlation of Molecular Descriptors with Biological Effects of N-Nitroso Compounds

    Molecular Descriptor Physicochemical Property Represented Conceptual Correlation with Carcinogenic Potency
    Polarizability Ease of distortion of the electron cloud May show a positive correlation as it can enhance intermolecular interactions with biological targets.
    HOMO Energy Electron-donating capacity A higher HOMO energy (less negative value) may correlate with increased carcinogenicity due to easier metabolic activation.
    LUMO Energy Electron-accepting capacity A lower LUMO energy may indicate a greater propensity to accept electrons, which can be a factor in certain biological interactions.
    Dipole Moment Polarity and charge distribution Can influence solubility and the ability to cross biological membranes, showing a complex correlation with biological activity.

    | Molecular Volume | Size and shape of the molecule | Can affect how the molecule fits into the active site of an enzyme or a receptor. |

    Regioselectivity Predictions in Chemical Reactions

    Computational chemistry offers powerful methods for predicting the regioselectivity of chemical reactions, which is the preference for one direction of bond making or breaking over all other possible directions. For a molecule like Indoline, 1-nitroso-, predicting the site of electrophilic or nucleophilic attack is crucial for understanding its chemical behavior and potential metabolic fate.

    The indoline nucleus is an electron-rich aromatic system, and its reactivity is influenced by the fused benzene (B151609) ring and the nitrogen atom. The introduction of the nitroso group at the nitrogen atom (N-1 position) further modifies the electronic distribution within the molecule. The traditional understanding of electrophilic substitution on the parent indole molecule favors attack at the C-3 position, as this allows the positive charge in the intermediate to be delocalized without disrupting the aromaticity of the benzene ring. stackexchange.com

    Computational methods, particularly Density Functional Theory (DFT), can provide a more quantitative prediction of regioselectivity. These calculations can determine the electron density at different atoms in the molecule and the stability of the intermediates formed upon attack at various positions.

    One of the key tools for predicting regioselectivity is the Molecular Electrostatic Potential (MEP) . The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netnih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

    For Indoline, 1-nitroso-, a computational analysis of the MEP would likely show regions of negative potential associated with the aromatic ring, particularly certain carbon atoms, making them prone to attack by electrophiles. The relative energies of the possible intermediates (sigma complexes) resulting from electrophilic attack at different positions on the benzene ring of the indoline core can also be calculated to predict the most favorable reaction pathway. comporgchem.com

    Table 2: Conceptual Computational Parameters for Predicting Regioselectivity in Electrophilic Attack on Indoline, 1-nitroso-

    Position on Indoline Ring Parameter for Predicting Electrophilic Attack Conceptual Outcome
    C4 Calculated Atomic Charge / MEP Value The electron density at this position, influenced by the fused ring system and the N-nitroso group, would be calculated.
    C5 Calculated Atomic Charge / MEP Value The electronic environment at this position would be quantitatively assessed to determine its susceptibility to electrophiles.
    C6 Calculated Atomic Charge / MEP Value Computational models would predict the likelihood of electrophilic attack based on the calculated electronic properties.

    | C7 | Calculated Atomic Charge / MEP Value | The relative reactivity of this position towards electrophiles would be determined through computational analysis. |

    By analyzing these computational parameters, a prediction can be made about the most probable site of reaction, guiding synthetic efforts and providing insights into potential metabolic transformations. nih.gov

    Applications in Organic Synthesis and Chemical Biology

    Indoline (B122111), 1-nitroso- as a Key Synthetic Intermediate

    1-Nitrosoindoline is recognized as an important chemical intermediate for the synthesis of a variety of organic compounds, including those with applications as dyes and pesticides. Its reactivity is centered around the N-nitroso group attached to the indoline scaffold, which can be chemically transformed to introduce further complexity.

    Precursor to Complex Indole (B1671886) and Indoline Derivatives

    The utility of 1-nitrosoindoline extends to its role as a precursor for elaborate heterocyclic systems. It is a key intermediate in the synthesis of complex tricyclic compounds that have applications as photographic developing agents. google.com In these synthetic pathways, the 1-nitrosoindoline derivative undergoes a reductive ring-closure reaction to form the final, multi-ring structure, demonstrating its value in building intricate molecular frameworks from a relatively simple starting material. google.com

    Reagent in Diverse Organic Transformations

    Beyond serving as a structural precursor, 1-nitrosoindoline and its derivatives can act as reactive agents in various organic transformations. When activated, for instance with benzoyl chloride, nitrosoindoles can react with nucleophiles like other indoles or indolizines. researchgate.net This activation generates a reactive species that facilitates the formation of new carbon-nitrogen bonds, showcasing the versatility of the nitroso group in mediating chemical reactions. researchgate.net

    Development of Regioselective Synthesis Strategies (e.g., 3-Aroylindole Derivatives)

    A significant application of nitrosoaromatics, the class to which 1-nitrosoindoline belongs, is in the regioselective synthesis of indole derivatives. A notable example is the uncatalyzed, atom-economical synthesis of 3-aroylindoles through the annulation of nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones. scirp.orgscirp.orgnih.govrsc.org This method is highly regioselective, yielding exclusively 3-aroylindoles with no detectable formation of the 2-aroyl isomers. nih.gov

    The reaction proceeds efficiently without a catalyst, and the nature of the substituents on the nitrosoarene can influence the final product. researchgate.net For instance, nitrosoarenes with strongly electron-withdrawing groups tend to yield N-hydroxy-3-aroylindoles, while those with electron-donating or moderately withdrawing groups can produce 3-aroylindoles directly. researchgate.net This strategy provides a direct and versatile route to a class of compounds with significant biological and synthetic interest. scirp.orgscirp.org

    Table 1: Regioselective Synthesis of 3-Aroylindoles
    ReactantsConditionsProduct TypeKey FeatureReference
    Nitrosoarenes and Aromatic Terminal Ethynyl KetonesUncatalyzed3-Aroylindoles or N-Hydroxy-3-aroylindolesExcellent regioselectivity; atom-economical scirp.orgnih.gov
    Electron-Poor NitrosoarenesUncatalyzedN-Hydroxy-3-aroylindoles (major)Substituent-dependent product outcome researchgate.net
    Nitrosoarenes with EDGsUncatalyzed3-AroylindolesSubstituent-dependent product outcome researchgate.net

    Catalytic Approaches in Stereoselective Synthetic Transformations (e.g., Enantioselective N-Alkylation)

    While 1-nitrosoindoline itself is primarily used as an intermediate or reagent, the indoline core is a critical scaffold in the development of catalytic stereoselective transformations. The nitrogen atom at the 1-position, which bears the nitroso group in the title compound, is a key site for functionalization.

    Significant progress has been made in the enantioselective N-alkylation of indoles and indolines, which allows for the creation of chiral molecules with high precision. mdpi.com Catalytic systems, including those based on copper and zinc complexes, have been developed to control the regioselectivity and enantioselectivity of these reactions. nih.govnih.gov For example, a dinuclear zinc-ProPhenol complex efficiently catalyzes the enantioselective N-alkylation of indole and its derivatives with aldimines, producing N-alkylated products in good yields and with excellent enantiomeric ratios (up to 99.5:0.5 e.r.). nih.gov Such methods highlight the importance of the indoline framework in asymmetric synthesis and the potential for creating chiral derivatives. Two-step procedures involving the N-alkylation of indolines followed by oxidation are also employed to synthesize chiral N-functionalized indoles. nih.gov

    Utilization as Photocleavable Protecting Groups and "Caged" Compounds

    In the field of chemical biology, precise spatiotemporal control over the release of bioactive molecules is crucial. This is often achieved using photocleavable protecting groups (PPGs), also known as "caged" compounds, which release an active molecule upon irradiation with light. wikipedia.org While 1-nitrosoindoline is not typically the initial protecting group, it is a key photoproduct in the mechanism of a widely used class of PPGs based on the 7-nitroindoline (B34716) scaffold.

    Mechanism-Based Design of Light-Activated Release Systems

    The photolytic properties of N-acyl-7-nitroindolines make them highly effective as PPGs for caging biologically active compounds. nih.govacs.orgacs.org The mechanism of release is initiated by the absorption of light by the nitro group, which is characteristic of ortho-nitrobenzyl-based PPGs. wikipedia.org

    Upon photoexcitation, the 7-nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. wikipedia.orgrsc.org This intermediate is unstable and rearranges. In aqueous solutions, this rearrangement can lead to the release of the protected molecule (e.g., a carboxylic acid) and the formation of a 7-nitrosoindole derivative. rsc.org More recent studies on the photolysis of 5-bromo-7-nitroindoline-S-thiocarbamates have shown that irradiation with UV light (350 nm) directly results in the formation of 5-bromo-7-nitrosoindoline. nih.gov This photochemical transformation underscores the intimate link between the widely used 7-nitroindoline caging groups and the formation of nitrosoindoline species as a byproduct of their light-activated function. nih.govrsc.org

    Table 2: Photochemical Release from 7-Nitroindoline Derivatives
    Starting Compound ClassActivationKey IntermediateKey PhotoproductApplicationReference
    N-Acyl-7-nitroindolinesUV/Visible LightAcyl nitronic anhydride (B1165640)7-Nitrosoindole derivative"Caged" compounds, PPGs rsc.org
    5-Bromo-7-nitroindoline-S-thiocarbamatesUV Light (350 nm)Radical fragmentation5-Bromo-7-nitrosoindolinePhotoreactive compounds nih.gov

    Control of Spatiotemporal Release in Chemical Biology

    The core principle of using light as an external trigger is its non-invasive nature and the high degree of control it offers in terms of location (through focused light sources like lasers) and timing (by controlling the duration of light exposure). This allows for the activation of a caged compound at the cellular or even subcellular level.

    Research into compounds structurally related to 1-nitrosoindoline, such as 1-acyl-7-nitroindolines, has demonstrated the utility of the indoline scaffold in photochemistry for controlled release. These studies have shown that upon irradiation with light, typically in the UV range, these molecules undergo a photochemical reaction that leads to the cleavage of a bond and the release of a "caged" molecule, such as a carboxylic acid. A key product of this photorelease from 1-acyl-7-nitroindolines is a 7-nitrosoindole derivative, highlighting the role of the nitroso-moiety in the photochemical cascade.

    The general mechanism for the photorelease from these related compounds involves the light-induced transfer of an acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. This is followed by a reaction that cleaves the acyl group, releasing the active molecule, and results in the formation of the nitrosoindole. This process showcases how the photochemical properties of the nitroindoline (B8506331) core can be harnessed for controlled release.

    While the focus of existing research has been on derivatives where the nitro group is at the 7-position and the 1-position is used for attaching the molecule to be released, the fundamental principles suggest that the 1-nitroso group itself could potentially be part of a photocleavable system. The N-N bond in N-nitroso compounds is known to be photochemically labile, and this property could theoretically be exploited for the controlled release of nitric oxide (NO) or other functionalities.

    The following table summarizes the photorelease characteristics of a model system based on 1-acyl-7-nitroindolines, which serves as an illustrative example of the potential for spatiotemporal control using the indoline scaffold.

    ParameterValueReference
    Photocleavable Scaffold 1-acyl-7-nitroindoline researchgate.net
    Released Molecule Carboxylic Acid researchgate.net
    Byproduct 7-Nitrosoindole researchgate.net
    Activation Wavelength UV Light researchgate.net
    Release Timescale Sub-microsecond researchgate.net

    This data underscores the rapid release kinetics achievable with such systems, a critical feature for studying fast biological processes. The ability to trigger this release with a pulse of light provides the temporal precision required in many chemical biology experiments. Spatial control is achieved by directing the light source to a specific area of interest, for instance, a single cell in a culture or a specific tissue in a living organism.

    Biological and Biomedical Research Investigations

    Mechanisms of Molecular Interaction in Biological Systems

    The biological activity of Indoline (B122111), 1-nitroso- and related N-nitrosamines is intrinsically linked to their chemical reactivity, particularly their electrophilic nature. This reactivity governs their interactions with cellular macromolecules, initiating cascades of events that can lead to significant biological consequences.

    While direct experimental studies detailing the formation of covalent adducts between Indoline, 1-nitroso- and protein thiols are not extensively documented in publicly available research, the chemical properties of the N-nitrosoindole scaffold provide a strong basis for inferring this reactivity. The electron-withdrawing nature of the nitroso group confers a significant electrophilic character upon the molecule.

    Electrophiles are molecules that are attracted to electrons and tend to react with nucleophiles—electron-rich species. Within a biological milieu, one of the most abundant and reactive nucleophiles is the thiol group (–SH) of cysteine residues in proteins. The interaction between an electrophile and a protein thiol typically results in the formation of a stable covalent bond, a process known as adduction or arylation. This modification can alter the protein's structure and, consequently, its function.

    The general mechanism for N-nitrosamines involves metabolic activation to generate highly reactive electrophilic intermediates, such as diazonium ions, which then readily react with cellular nucleophiles. mdpi.comenamine.net Another key reaction pathway for N-nitrosoindoles is transnitrosation, where the nitroso group itself is transferred to a nucleophile. This process can lead to the S-nitrosylation of cysteine thiols, forming an S-nitrosothiol (SNO). physiology.orgfrontiersin.org This covalent modification is a critical post-translational modification involved in cellular signaling. physiology.org

    Table 1: Potential Interactions of Indoline, 1-nitroso- with Biological Nucleophiles

    ReactantNucleophilic SitePotential Reaction TypeResulting Modification
    Protein (Cysteine Residue)Thiol group (-SH)TransnitrosationS-nitrosothiol (SNO)
    DNA (Purine Base)Exocyclic amino/imino groupsTransnitrosation / Alkylation (after activation)Nitrosated or Alkylated DNA Adducts
    Glutathione (B108866) (GSH)Thiol group (-SH)TransnitrosationS-nitrosoglutathione (GSNO)

    The electrophilic nature of Indoline, 1-nitroso- is central to its biological impact. As electrophiles, N-nitroso compounds can interact with a wide array of biological macromolecules, not limited to proteins. Research on N-nitrosoindoles has demonstrated their capacity for efficient nitroso group transfer to nucleophilic sites on purine (B94841) bases of DNA at physiological pH. nih.gov This reaction, a form of transnitrosation, highlights a distinct pathway of genotoxicity compared to the alkylation typically associated with other N-nitrosamines. nih.gov The formation of these DNA adducts can lead to mutations if not repaired, representing a critical step in chemical carcinogenesis. mdpi.com

    The molecule's reactivity is attributed to the electronic properties conferred by the N-nitroso group, which creates an electron-deficient center susceptible to attack by nucleophiles. This inherent reactivity means that Indoline, 1-nitroso- can potentially modify a variety of cellular components, disrupting normal cellular processes. The consequences of these interactions depend on the specific target molecule and the extent of modification, ranging from altered enzyme activity and disrupted signaling pathways to significant cellular stress and DNA damage. oup.com

    Context within N-Nitrosamine Research and Biological Impact

    Indoline, 1-nitroso- belongs to the broader class of N-nitroso compounds (NOCs), which have been the subject of extensive toxicological and cancer research for decades. Understanding the general biological impact of this class provides a crucial framework for evaluating the specific activities of Indoline, 1-nitroso-.

    N-nitroso compounds are not only encountered from exogenous sources but can also be formed endogenously within the human body. mdpi.comnih.gov The primary pathway involves the reaction of a nitrosating agent with a secondary or tertiary amine. Indoline, the precursor to Indoline, 1-nitroso-, is a secondary amine.

    The key reactants in endogenous nitrosation are:

    Nitrosating Agents: These are primarily derived from dietary nitrates and nitrites. Nitrates, found in vegetables and drinking water, can be reduced to nitrites by oral and gut microflora. In the acidic environment of the stomach, nitrite (B80452) is converted to nitrous acid (HNO₂) and other reactive nitrogen species like dinitrogen trioxide (N₂O₃), which are potent nitrosating agents. cabidigitallibrary.org

    Amine Precursors: A vast range of secondary and tertiary amines and amides from diet, drugs, and endogenous metabolism can serve as precursors.

    Studies have demonstrated that N-nitrosoindoles can be formed at physiological pH from the reaction of indole (B1671886) derivatives with nitroxyl (B88944) (HNO), a reactive nitrogen species that can be generated endogenously. scispace.comresearchgate.net For example, the reaction of indoles with Angeli's salt, a nitroxyl donor, efficiently produces N-nitrosoindoles in the presence of oxygen. scispace.comresearchgate.net This suggests a plausible pathway for the endogenous formation of Indoline, 1-nitroso- from its indoline precursor under certain physiological or pathological conditions associated with increased nitric oxide production and nitrosative stress.

    Reactive nitrogen species (RNS) can mediate a variety of post-translational modifications (PTMs) on proteins, significantly altering their function and contributing to cell signaling or pathological processes. bmbreports.orgnih.gov The two most studied nitrosative PTMs are S-nitrosylation and tyrosine nitration. physiology.orgbohrium.com

    S-Nitrosylation: This is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). frontiersin.org It is a reversible modification that plays a key role in regulating protein activity, stability, and localization. frontiersin.org As discussed previously, N-nitrosoindoles are capable of transnitrosation—the transfer of their nitroso group to other nucleophiles. nih.gov This makes them potential agents for directly causing S-nitrosylation of proteins, thereby influencing cellular signaling pathways.

    Tyrosine Nitration: This modification involves the addition of a nitro group (–NO₂) to one of the ortho carbons of a tyrosine residue's aromatic ring. bmbreports.org It is often considered a marker of nitrosative stress and can lead to a permanent loss or alteration of protein function. bmbreports.org

    The generation of these modifications by reactive species derived from N-nitrosamines or their precursors can disrupt the delicate balance of cellular signaling networks.

    The link between N-nitrosamines and cancer is well-established through extensive animal studies. nih.gov Many compounds in this class are potent carcinogens in a wide range of species, inducing tumors in various organs, including the liver, esophagus, kidney, and respiratory tract. nih.govnih.gov The International Agency for Research on Cancer (IARC) has classified many N-nitrosamines as probable or possible human carcinogens.

    The primary mechanism of N-nitrosamine-induced carcinogenesis involves metabolic activation, typically by cytochrome P450 enzymes. mdpi.comenamine.net This enzymatic process generates unstable α-hydroxy nitrosamines that spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions. mdpi.com These electrophiles readily attack nucleophilic sites in DNA, forming DNA adducts. scialert.net If these adducts are not repaired by cellular DNA repair mechanisms, they can cause miscoding during DNA replication, leading to permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes), which can initiate the process of carcinogenesis. scialert.net

    Beyond genotoxicity, N-nitrosamines can induce cellular toxicity through other mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress, apoptosis (programmed cell death), and necrosis (cell death due to injury). oup.comscialert.net The specific toxic and carcinogenic potential varies significantly among different N-nitrosamines, depending on their chemical structure, metabolic activation pathways, and the reactivity of the resulting electrophiles. nih.gov

    Table 2: Summary of Carcinogenic Mechanisms of N-Nitrosamines

    StepDescriptionKey Molecules/EnzymesReference
    Metabolic ActivationEnzymatic conversion of the parent N-nitrosamine to a reactive intermediate.Cytochrome P450 (e.g., CYP2E1) mdpi.comenamine.net
    Formation of ElectrophilesSpontaneous decomposition of intermediates to form highly reactive species.Diazonium ions, Carbonium ions mdpi.comscialert.net
    DNA Adduct FormationCovalent binding of electrophiles to DNA bases.O⁶-methylguanine, 7-methylguanine scialert.net
    MutationIncorrect base pairing during DNA replication due to adducts.DNA Polymerase scialert.net
    Tumor InitiationPermanent genetic alteration in a cell, providing a growth advantage.Oncogenes, Tumor Suppressor Genes nih.gov

    Modulation of Specific Biological Pathways (e.g., Tryptophan Metabolism Inhibition)

    While direct studies on the effect of Indoline, 1-nitroso- on tryptophan metabolism are limited, its potential to act as a nitric oxide (NO) donor suggests an indirect modulatory role. Nitric oxide has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov IDO is a heme-containing enzyme, and NO can interact with the heme prosthetic group, leading to the inhibition of enzyme activity. nih.gov This inhibition can be achieved by both exogenous NO and endogenous NO produced by nitric oxide synthase. nih.gov Therefore, as a potential NO donor, Indoline, 1-nitroso- could indirectly suppress tryptophan degradation by releasing NO and subsequently inhibiting IDO activity. This mechanism could have implications in conditions where IDO is overactive, such as in certain cancers and inflammatory disorders.

    In Vitro and In Vivo Toxicological Assessments

    The toxicological properties of N-nitroso compounds, including N-nitrosoindoles, have been a subject of considerable investigation due to their potential carcinogenicity.

    Cell-Based Toxicity Assays (e.g., Apoptosis, Oxidative Stress Markers)

    Studies on aromatic N-nitroso compounds have demonstrated a correlation between their ability to generate nitric oxide and their cytotoxic effects. The cytotoxic activity of these compounds is often evaluated using cell-based assays that measure parameters like the inhibition of cell growth. For instance, the ID50 value, which represents the concentration required to inhibit the growth of cultured cells by 50%, has been used to quantify the cytotoxic potency of various aromatic N-nitroso compounds. A higher NO-generating ability has been associated with a lower ID50 value, indicating greater cytotoxicity. nih.gov While specific data for Indoline, 1-nitroso- is not available, its structural similarity to other aromatic N-nitroso compounds suggests it may also exhibit cytotoxic effects mediated by NO release.

    Compound ClassCorrelation with CytotoxicityReference
    Aromatic N-nitroso compoundsNO-generating ability is related to the reciprocal of the ID50 value for growth inhibition. nih.gov

    Investigation of DNA Adduct Formation and Genotoxicity

    A significant body of research has focused on the genotoxicity of N-nitrosoindoles, with studies on model compounds like 1-nitrosoindole-3-acetonitrile (B1194388) (NIAN) providing valuable insights. Unlike many other N-nitroso compounds that exert their genotoxicity through DNA alkylation, N-nitrosoindoles primarily act via efficient transnitrosation to nucleophilic sites on purine bases. nih.govle.ac.uk

    This process leads to several forms of DNA damage:

    Depurination: The transfer of the nitroso group to purine bases, particularly guanine (B1146940), destabilizes the glycosidic bond, leading to the removal of the base from the DNA backbone. acs.orgnih.gov

    Deamination: The nitrosation of exocyclic amino groups on purine bases can lead to their conversion to other bases, such as the deamination of guanine to xanthine (B1682287) and adenine (B156593) to hypoxanthine. acs.orgnih.gov

    Formation of Novel Adducts: N-nitrosoindoles can lead to the formation of unique DNA adducts, such as 2'-deoxyoxanosine (B1217319) monophosphate from the reaction with 2'-deoxyguanosine (B1662781) monophosphate. nih.govle.ac.uk

    Interstrand Cross-links: In duplex DNA, N-nitrosoindoles have been shown to induce interstrand cross-links, particularly at CG residues. acs.org

    Type of DNA DamageDescriptionAffected DNA ComponentsReference
    DepurinationRemoval of a purine base from the DNA backbone.Guanine, Adenine acs.orgnih.gov
    DeaminationConversion of an amino group to a keto group.Guanine to Xanthine, Adenine to Hypoxanthine acs.orgnih.gov
    Novel Adduct FormationFormation of a unique adduct, 2'-deoxyoxanosine.Deoxyguanosine nih.govle.ac.uk
    Interstrand Cross-linksCovalent linkage between the two strands of a DNA molecule.CG residues acs.org

    Metabolic Profiling and Biotransformation Studies

    While specific metabolic profiling and biotransformation studies for Indoline, 1-nitroso- are not extensively documented, research on other N-nitrosamines provides a general framework for their metabolic fate. The biotransformation of N-nitroso compounds is a critical factor in their biological activity and toxicity. For instance, the metabolism of N-nitrosodibutylamines in rats has been shown to involve oxidative pathways, leading to the formation of various metabolites. nih.gov These metabolic transformations can either detoxify the compound or, in some cases, lead to the formation of more reactive and carcinogenic intermediates. The specific metabolic pathways for Indoline, 1-nitroso- would likely involve enzymatic processes in the liver and other tissues, but detailed studies are required to elucidate the exact metabolites and their biological significance.

    Pharmacological Relevance and Therapeutic Opportunities

    The chemical structure of Indoline, 1-nitroso- suggests potential pharmacological applications, primarily related to its ability to release nitric oxide.

    Potential as Nitric Oxide (NO) Donors for Biomedical Applications

    The presence of the 1-nitroso group in the indoline structure strongly indicates that this compound can function as a nitric oxide (NO) donor. N-nitroso compounds are a well-known class of molecules capable of releasing NO under physiological conditions. aquigenbio.com The release of NO from these compounds can be triggered by various factors, including light, heat, or enzymatic action.

    The potential of Indoline, 1-nitroso- as an NO donor opens up a range of therapeutic possibilities. Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, and its therapeutic application is being explored in various fields, including cardiovascular diseases, cancer therapy, and wound healing. The cytotoxic effects observed with aromatic N-nitroso compounds are often attributed to the release of NO, which can induce apoptosis and other forms of cell death in cancer cells. nih.gov Therefore, Indoline, 1-nitroso- and related compounds could be investigated as potential anticancer agents. A patent has described 1-nitroso-indoline compounds as useful intermediates in the synthesis of other molecules, indicating their chemical accessibility and potential for further development. google.com

    Inhibitory Activities Against Specific Enzymes (e.g., Dual 5-LOX/sEH Inhibitors)

    The therapeutic potential of targeting multiple enzymes in the inflammatory cascade has led to the investigation of indoline-based compounds as dual inhibitors. A notable area of research has been the simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the biosynthesis of pro-inflammatory lipid mediators.

    Initial in silico screening of an in-house library identified several indoline derivatives as potential 5-LOX inhibitors. nih.gov Subsequent enzymatic and cellular assays confirmed this inhibitory activity, with one particular indoline derivative, compound 43 , emerging as a significant 5-LOX inhibitor. nih.gov This discovery prompted further investigation into the design and synthesis of new analogues with improved potency and dual-target activity.

    Through extensive in vitro studies, researchers successfully developed dual 5-LOX/sEH inhibitors based on the indoline scaffold. nih.gov Among the synthesized compounds, one derivative, 73 , demonstrated the most promising balanced activity against both enzymes. nih.gov

    The following table summarizes the inhibitory activities of key indoline-based compounds against 5-LOX and sEH.

    Table 1: Inhibitory Activities of Selected Indoline-Based Compounds

    Compound5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)
    73 0.41 ± 0.010.43 ± 0.10

    Data sourced from a 2022 study on the discovery and optimization of indoline-based compounds as dual 5-LOX/sEH inhibitors. nih.gov

    The potent dual inhibitory action of compound 73 was further evaluated in in vivo models of inflammation, such as zymosan-induced peritonitis and experimental asthma in mice, where it exhibited remarkable anti-inflammatory efficacy. nih.gov

    Development of Indoline-Based Compounds in Drug Discovery

    The indoline scaffold has proven to be a valuable starting point for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The successful identification of an indoline-based compound with dual inhibitory activity against 5-LOX and sEH highlights the potential of this chemical structure in multitarget drug design. nih.gov

    The development process began with the identification of an initial hit compound from a chemical library, which then served as a template for the rational design of new analogues. nih.gov This structure-activity relationship (SAR) guided approach allowed for the optimization of the indoline core to achieve potent and balanced inhibition of both 5-LOX and sEH. nih.gov The promising in vivo anti-inflammatory effects of the optimized compound underscore the therapeutic potential of this class of inhibitors. nih.gov

    This research paves the way for the continued rational design of 5-LOX/sEH dual inhibitors based on the indoline framework and warrants further investigation into their potential application as anti-inflammatory agents. nih.gov The versatility of the indoline structure suggests its broader applicability in targeting other enzymes and receptors implicated in various disease states.

    Future Directions and Emerging Research Areas

    Innovations in Sustainable Synthetic Methodologies for Indoline (B122111), 1-nitroso-

    The synthesis of N-nitrosamines, including Indoline, 1-nitroso-, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The focus is shifting towards developing more sustainable, efficient, and safer synthetic routes.

    Key Innovations:

    Solvent-Free and Alternative Solvent Approaches: Research is moving towards minimizing or eliminating hazardous organic solvents. Solvent-free reaction conditions are being explored, which can reduce chemical waste and simplify product isolation. rsc.orgresearchgate.net The use of environmentally benign solvents like water or bio-derived solvents is also a key area of investigation for N-heterocycle synthesis. researchgate.net

    Advanced Nitrosating Agents: Alternatives to traditional nitrosating agents (e.g., nitrous acid generated in situ from sodium nitrite (B80452) and strong mineral acids) are being sought. schenautomacao.com.br Tert-butyl nitrite (TBN) has emerged as an efficient reagent for N-nitrosation under solvent-, metal-, and acid-free conditions, offering a broad substrate scope and excellent yields. rsc.orgschenautomacao.com.br This method's compatibility with sensitive functional groups and acid-labile protecting groups makes it a promising green alternative. rsc.org

    Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, reproducibility, and scalability. uc.pt For N-nitrosamine synthesis, flow chemistry allows for precise control over reaction parameters, minimizes the accumulation of potentially unstable intermediates, and facilitates easier purification. schenautomacao.com.bruc.pt The use of TBN in continuous flow systems is particularly advantageous due to its moderate volatility and the formation of benign by-products like tert-butanol. schenautomacao.com.br

    Biocatalysis and Photocatalysis: Biocatalysis presents a green approach, utilizing enzymes to perform chemical transformations with high specificity under mild conditions. mdpi.comnih.gov While specific applications to Indoline, 1-nitroso- synthesis are still emerging, the potential for enzymatic nitrosation or precursor synthesis is an active area of research. Similarly, visible-light photocatalysis is a powerful tool for promoting unique reaction pathways under gentle conditions, offering another avenue for sustainable synthesis. nih.gov

    Table 1: Comparison of Synthetic Methodologies for N-Nitrosamines

    MethodologyKey AdvantagesChallenges & Research FocusRelevant Compounds
    Traditional Synthesis (e.g., NaNO₂/Acid)Well-established, inexpensive reagentsUse of strong acids, potential for hazardous by-products, safety concernsSodium nitrite, Mineral acids
    Tert-Butyl Nitrite (TBN) ChemistryAcid-free, metal-free, solvent-free options, high yields, mild conditions rsc.orgCost and availability of TBN compared to traditional reagentsTert-butyl nitrite, Tert-butanol
    Continuous Flow ChemistryEnhanced safety, precise control, scalability, high reproducibility schenautomacao.com.bruc.ptInitial setup cost, requirement for specialized equipment-
    BiocatalysisHigh selectivity, mild reaction conditions, reduced waste mdpi.comEnzyme discovery and optimization, substrate scope limitations-

    Exploration of Novel Reactivity and Unprecedented Transformations

    Understanding the intrinsic reactivity of Indoline, 1-nitroso- is crucial for predicting its stability, metabolic fate, and potential for synthetic applications. Research is delving into reactions beyond simple decomposition.

    Protolytic Denitrosation: In acidic conditions, N-nitrosamines can undergo denitrosation to yield the corresponding secondary amine. This reaction can be accelerated by the presence of nucleophiles like bromide or thiourea. nih.gov

    Reactions with Electrophiles: The oxygen atom of the nitroso group can react with electrophiles, such as alkylating agents, to form alkoxydiazenium ions. These intermediates are themselves electrophilic and can participate in further reactions. nih.gov

    Activated Nitrosoindole Chemistry: Activation of a nitroso group with reagents like benzoyl chloride can generate reactive intermediates. For instance, activated 2-phenyl-3-nitrosoindole has been shown to react with nucleophiles like indoles and indolizines, leading to products of 1,2-addition that can undergo subsequent 1,3-nucleophilic migration in acidic media. rsc.org This suggests that Indoline, 1-nitroso- could be a precursor for complex heterocyclic structures.

    Nitroxyl (B88944) (HNO) Mediated Formation: Studies have shown that nitroxyl donors like Angeli's salt can react with indole (B1671886) derivatives in the presence of oxygen to form N-nitrosoindoles. acs.orgresearchgate.net The proposed mechanism involves an electrophilic attack of HNO on the indole nitrogen, followed by reaction of the hydroxylamine (B1172632) intermediate with oxygen. acs.orgresearchgate.net This provides a novel pathway for the formation of such compounds under physiological conditions.

    Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

    Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like Indoline, 1-nitroso-, providing insights that are often difficult to obtain through experimentation alone.

    Density Functional Theory (DFT): DFT is extensively used to model the mechanisms of N-nitrosamine activation. acs.orgnih.govscispace.com It allows for the stringent calculation of reaction steps, including metabolic α-hydroxylation, proton transfer, and subsequent DNA alkylation. acs.orgnih.gov By computing Gibbs free energies and activation barriers, DFT can elucidate both thermodynamic and kinetic aspects of toxification and detoxification pathways. acs.orgnih.govscispace.com These models reveal how steric and electronic factors influence the formation of reactive carbocations, the ultimate carcinogenic species. acs.orgnih.gov

    Structure-Activity Relationship (SAR) Models: (Q)SAR models are being developed to predict a molecule's susceptibility to nitrosation. nih.gov By compiling experimental data, researchers can build statistical models (e.g., using graph neural networks) and expert rule-based systems to predict whether a specific nitrogen center is likely to be nitrosated. nih.gov Such models are crucial for proactive risk assessment in pharmaceutical development. nih.gov These predictive tools can help in designing molecules with a lower propensity for forming N-nitrosamine impurities.

    Development of Ultra-Sensitive Analytical Techniques for Biological and Environmental Monitoring

    The need to detect minute quantities of N-nitrosamines in complex matrices like pharmaceuticals, food, and environmental samples drives the development of highly sensitive and selective analytical methods.

    Chromatography-Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standard for the reliable quantification of low levels of N-nitrosamine impurities. nih.govacs.org Recent advancements focus on developing rapid and sensitive methods, such as LC-Atmospheric Pressure Chemical Ionization-MS/MS (LC-APCI-MS/MS), for specific N-nitrosamines. nih.gov

    Chemiluminescence: Total N-nitroso content can be measured by chemical denitrosation (e.g., with hydrogen bromide) followed by chemiluminescence detection of the cleaved nitric oxide. nih.gov Research in this area focuses on refining procedures to minimize interference and improve sensitivity for trace analysis. nih.gov

    Novel Sensor Technologies: There is a growing interest in portable, real-time sensors for environmental and point-of-use monitoring.

    Carbon Nanotube Sensors: Devices based on single-walled carbon nanotubes functionalized with molecules like cobalt(III) tetraphenylporphyrin (B126558) show high selectivity and sensitivity for airborne N-nitrosamines. acs.org

    Electrochemical Sensors: Inexpensive and versatile electrochemical detectors are being developed using direct-printing fabrication. These sensors can quantify electroactive nitrosamines by direct electrochemical reduction, achieving parts-per-billion (ppb) limits of detection. digitellinc.com

    Colorimetric Assays: Simple, cost-effective colorimetric methods are being explored. One such assay detects aqueous N-nitrosodimethylamine (NDMA) through the photochemical nitrosation of a naphtholsulfonate indicator, offering a visual detection method suitable for field applications. acs.org

    Biosensors: While primarily developed for biogenic amines (N-nitrosamine precursors), biosensor technology, including electrochemical and piezoelectric sensors, holds potential for the future detection of N-nitrosamines themselves. mdpi.com

    Table 2: Emerging Analytical Techniques for N-Nitrosamine Detection

    TechniquePrincipleAdvantagesApplication Area
    Carbon Nanotube SensorsSelective binding to functionalized nanotubes causes a measurable change in resistance acs.orgHigh sensitivity, real-time measurement, portability acs.orgAirborne environmental monitoring acs.org
    Microfluidic Electrochemical SensorsDirect electrochemical reduction of the nitroso group digitellinc.comInexpensive, suitable for point-of-use, ppb-level detection digitellinc.comPharmaceutical process streams digitellinc.com
    Colorimetric AssaysPhotochemical reaction with an indicator molecule produces a color change acs.orgCost-effective, rapid, suitable for in-field visual detection acs.orgEnvironmental water samples acs.org
    BiosensorsBiological recognition element (e.g., enzyme, antibody) coupled to a transducer mdpi.comHigh specificity and sensitivity (potential)Food safety, clinical diagnostics (emerging)

    Precision Deconvolution of Molecular Mechanisms in Complex Biological Systems

    A critical area of future research is to precisely understand how Indoline, 1-nitroso- interacts within a biological system to exert its effects. Most N-nitrosamines are not directly carcinogenic but require metabolic activation, typically by cytochrome P450 enzymes, to become DNA-reactive agents. acs.orgnih.gov The resulting reactive carbocations can then alkylate DNA, leading to mutations that may initiate cancer. acs.orgnih.gov

    Future studies will employ systems biology approaches, combining advanced analytical techniques with computational modeling, to map the metabolic pathways of Indoline, 1-nitroso-. This involves identifying the specific enzymes responsible for its activation and detoxification, characterizing the DNA adducts it forms, and understanding the cellular responses to this damage. This detailed mechanistic understanding is essential for accurate risk assessment and for developing targeted intervention strategies.

    Strategic Approaches to Mitigate and Manage N-Nitrosamine Formation and Exposure

    Given the concerns about N-nitrosamine contamination, particularly in pharmaceuticals, a multi-pronged approach to mitigation is essential.

    Inhibition with Scavengers: One of the most effective strategies is the use of inhibitors or "scavengers" in formulations. These compounds compete for the nitrosating agent, preventing the N-nitrosation of amines. researchgate.net

    Antioxidants: Commonly used antioxidants like ascorbic acid (vitamin C) and α-tocopherol (vitamin E) have been shown to effectively inhibit nitrosamine (B1359907) formation. researchgate.netsenpharma.vnfda.gov Other phenolic antioxidants such as caffeic acid and ferulic acid are also potent inhibitors. researchgate.netbohrium.com

    Amino Acids: Certain amino acids, including glycine, lysine, and histidine, can act as nitrite scavengers and have demonstrated inhibitory potential. researchgate.netsenpharma.vnbohrium.com

    Formulation and Process Control:

    pH Modulation: N-nitrosamine formation is typically favored under acidic conditions. Therefore, designing formulations with a neutral or basic micro-environment, for example by incorporating excipients like sodium carbonate, can significantly reduce the reaction rate. fda.govsetylose.com

    Control of Precursors: A key strategy is to control the presence of the necessary precursors: amines and nitrosating agents. This involves selecting raw materials and excipients with low nitrite content and minimizing residual secondary or tertiary amines in active pharmaceutical ingredients (APIs). senpharma.vnzamann-pharma.comijpsjournal.comkhlaw.com

    Manufacturing Process Optimization: Modifying manufacturing processes, such as using direct compression instead of wet granulation, can minimize contact with water and heat, which are conditions that can promote nitrosation. senpharma.vn Utilizing an inert atmosphere (e.g., nitrogen) can also limit the presence of nitrosating conditions. zamann-pharma.com

    Chemical Denitrosation: For remediation purposes, methods for the chemical denitrosation of N-nitroso compounds exist. google.com While agents like sulfamic acid are effective, they can require harsh conditions. google.com Understanding denitrosation chemistry is crucial for developing methods to decompose or deactivate these contaminants. nih.gov

    Regulatory Frameworks: Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines. nih.govzamann-pharma.com These frameworks require manufacturers to conduct thorough risk assessments, perform confirmatory testing, and implement effective control strategies to limit N-nitrosamine impurities in drug products to acceptable intake (AI) levels. fda.govkhlaw.comfda.gov

    Q & A

    Q. What are the primary synthetic routes for 1-nitrosoindoline derivatives, and how do reaction conditions influence product purity?

    • Methodological Answer : 1-Nitrosoindoline derivatives are typically synthesized via nitrosation of indoline precursors using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions . Key variables include pH control (optimized at 2–4 to avoid over-oxidation), temperature (0–5°C for regioselectivity), and solvent choice (e.g., aqueous HCl or acetic acid). Impurities such as 2-methyl-1-nitroso-2,3-dihydro-1H-indole may arise from incomplete nitrosation or side reactions; HPLC-MS is recommended for purity assessment .

    Q. How can researchers characterize the structural and electronic properties of 1-nitrosoindoline compounds?

    • Methodological Answer :
    • Spectroscopy :
    • ¹H/¹³C NMR : Identify nitroso group resonance (δ ~1200–1400 ppm for N=O in ¹⁵N NMR) and indoline backbone shifts .
    • IR : N=O stretching vibrations at 1450–1600 cm⁻¹ confirm nitroso functionality .
    • Mass Spectrometry : High-resolution MS (HRMS) resolves molecular ions (e.g., C₁₀H₁₀N₂O₂ for 1-nitroso-1H-indole-3-ethanol) and fragmentation pathways .

    Q. What are the standard applications of 1-nitrosoindoline in analytical chemistry?

    • Methodological Answer : 1-Nitrosoindoline derivatives serve as reference standards for:
    • Calibration : Validate HPLC/GC methods for nitrosamine detection (e.g., quantification limits ≤1 ppm per ICH M7 guidelines) .
    • Electrophilic Substitution : Probe reactivity in aromatic systems (e.g., regioselectivity in indole C3 position) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities of 1-nitrosoindoline derivatives?

    • Methodological Answer : Discrepancies often arise from:
    • Impurity Profiles : Trace nitrosamines (e.g., N-nitrosopiperidine) may confound bioactivity assays. Use LC-MS/MS with isotopic labeling to differentiate target compounds from artifacts .
    • Assay Conditions : pH-dependent stability (e.g., nitroso group degradation above pH 7) necessitates buffered systems .
    • Reference Standards : Cross-validate with certified materials (e.g., SynThink’s rac 1-Nitroso-2-methylindoline, CAS 85440-79-5) .

    Q. What experimental design principles are critical for studying 1-nitrosoindoline’s mutagenic potential?

    • Methodological Answer : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):
    • In Vitro Models : Ames test (TA100 strain) with S9 metabolic activation to assess nitroso-specific mutagenicity .
    • Dose-Response : Use ≤1 µM to align with FDA/EMA safety thresholds for nitrosamine impurities .
    • Controls : Include N-nitrosopiperidine (CAS 100-75-4) as a positive control .

    Q. How should researchers mitigate nitroso compound degradation during storage and handling?

    • Methodological Answer :
    • Storage : Preserve at −20°C in amber vials under inert gas (N₂/Ar) to prevent photolytic and oxidative degradation .
    • Handling : Avoid aqueous solvents at neutral/alkaline pH; use degassed anhydrous solvents (e.g., THF, DCM) .

    Q. What strategies are recommended for impurity profiling in 1-nitrosoindoline synthesis?

    • Methodological Answer :
    • Chromatography : UPLC-PDA with C18 columns (2.6 µm particle size) for baseline separation of nitroso byproducts .
    • Detection : Couple with charged aerosol detection (CAD) for non-UV-active impurities (e.g., alkylamines) .
    • Quantification : Adopt ICH Q2(R1) validation protocols for linearity (R² >0.995) and precision (%RSD <2) .

    Regulatory and Safety Considerations

    Q. How do global pharmacopeial standards (USP, EMA) impact 1-nitrosoindoline research?

    • Methodological Answer :
    • Specifications : USP <1469> mandates nitrosamine limits ≤0.03 ppm in APIs; EMA requires genotoxicity risk assessments .
    • Documentation : For ANDA/DMF filings, include batch-specific impurity data (e.g., SynThink’s nitrosamine standards) and stability studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.